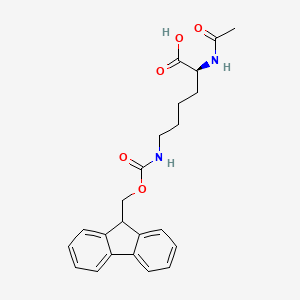
Ac-Lys(Fmoc)-OH
Vue d'ensemble
Description
The compound N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide chain elongation.
Applications De Recherche Scientifique
N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine has numerous applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino group of lysine.
Drug Development: The compound is used in the synthesis of peptide-based drugs.
Biomaterials: It is employed in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
Target of Action
Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .
Mode of Action
The Fmoc group in this compound plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .
Pharmacokinetics
The ability of this compound to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of this compound to gel formation . Additionally, physical and thermal stimuli can be used to solubilize this compound above the critical concentration to induce gel formation .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, Ac-Lys(Fmoc)-OH plays a crucial role in the formation of peptide-based hydrogels . The Fmoc group in this compound contributes to the self-assembly of peptides, leading to gel formation . This process involves a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in the formation of peptide-based hydrogels . These hydrogels can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering
Molecular Mechanism
The molecular mechanism of this compound is largely associated with its ability to self-assemble into hydrogels . The Fmoc group contributes to this self-assembly process, which is governed by a balance of different non-covalent interactions
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are observed in the formation and stability of peptide-based hydrogels . The hydrogels formed by this compound have been shown to be stable, supporting cell adhesion and survival over time
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Acetylation: The N-terminal amino group of the protected lysine is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are reacted with fluorenylmethyloxycarbonyl chloride and acetic anhydride under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine undergoes several types of chemical reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Acylation: The amino group can be further modified through acylation reactions.
Substitution: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for deprotection.
Acylation: Acetic anhydride and pyridine are used for acetylation.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Deprotected Lysine: Removal of the fluorenylmethyloxycarbonyl group yields free lysine.
Acylated Derivatives: Acylation reactions produce various acylated lysine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl-L-lysine: Another lysine derivative used in peptide synthesis.
N-carbobenzyloxy-L-lysine: A lysine derivative with a different protecting group.
N-acetyl-L-lysine: A simpler derivative without the fluorenylmethyloxycarbonyl group.
Uniqueness
N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is unique due to the presence of both the acetyl and fluorenylmethyloxycarbonyl groups. This dual protection provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the field of peptide chemistry.
Propriétés
IUPAC Name |
(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


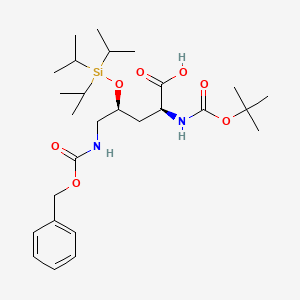


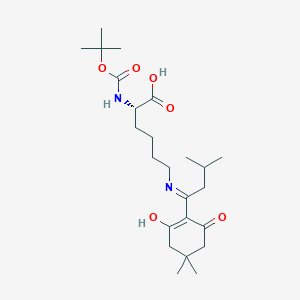
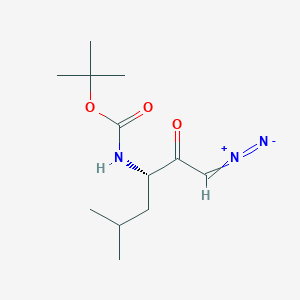
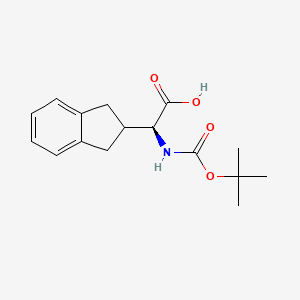



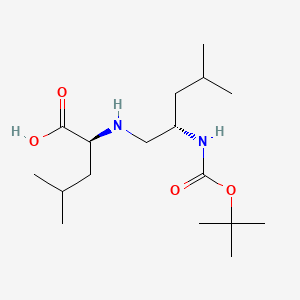
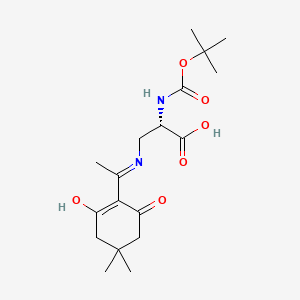
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

